molecular formula C15H21N3O2 B2497082 1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1705466-40-5

1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2497082
CAS No.: 1705466-40-5
M. Wt: 275.352
InChI Key: MPDNZLWYWVHASQ-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic small molecule featuring a piperidine core substituted at the 1-position with a cyclopropanecarbonyl group and at the 3-position with a (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioactivity, while cyclopropane groups enhance lipophilicity and resistance to oxidative degradation .

Properties

IUPAC Name

cyclopropyl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(12-5-6-12)18-7-1-2-10(9-18)8-13-16-14(17-20-13)11-3-4-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDNZLWYWVHASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . The piperidine ring can be introduced via nucleophilic substitution reactions, and the cyclopropanecarbonyl group can be added through acylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Research Findings and Implications

Oxadiazole Role : The 1,2,4-oxadiazole ring enhances metabolic stability and serves as a bioisostere for ester or amide groups, improving pharmacokinetics .

Cyclopropane vs. Oxolane : Cyclopropanecarbonyl increases lipophilicity (logP ~2.5 estimated) compared to oxolane derivatives (logP ~1.8), favoring blood-brain barrier penetration .

Pharmacological Potential: The bicyclic heptane analog’s M1 activity suggests the target compound could be optimized for CNS targets by modulating the piperidine substituents .

Salt Forms : Hydrochloride derivatives (e.g., ) demonstrate improved solubility, a strategy applicable to the target compound for in vivo studies .

Biological Activity

1-Cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

where x,y,z,wx,y,z,w are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula. The structural complexity contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of cyclopropyl groups may enhance these effects by increasing lipophilicity and cellular uptake .
  • Anticancer Properties : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance, oxadiazole derivatives have been reported to induce apoptosis in various cancer cell lines .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, several potential pathways have been identified:

  • Inhibition of Key Enzymes : Similar compounds have been noted to inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Cell Signaling Pathways : The compound may interact with specific receptors or signaling molecules within cells, influencing pathways such as apoptosis and cell cycle regulation.

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with a cyclopropyl moiety exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to non-cyclopropyl variants.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A (no cyclopropyl)6432
1-Cyclopropanecarbonyl...168

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound inhibited cell growth with an IC50 value of 25 µM. Further analysis indicated that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.

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